molecular formula C8H8BrN3 B3198962 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1016721-67-7

5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3198962
CAS No.: 1016721-67-7
M. Wt: 226.07 g/mol
InChI Key: FYPGAFJOOQMJBF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazolo[3,4-b]pyridine Chemistry in Research

The chemistry of pyrazolo[3,4-b]pyridines dates back over a century, with the first synthesis of a monosubstituted derivative reported in 1908. nih.gov Since then, the field has expanded significantly, with over 300,000 1H-pyrazolo[3,4-b]pyridines described in scientific literature. nih.gov The development of synthetic methodologies has been a primary focus, with two major strategies emerging: the construction of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) ring and the formation of a pyrazole ring on a pre-existing pyridine ring. nih.govresearchgate.net Early methods often involved condensation reactions, while modern approaches have incorporated more sophisticated techniques like metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions, reflecting the evolution of organic synthesis. researchgate.net The sustained interest in this heterocyclic system is largely driven by its proven value in medicinal chemistry and materials science. mdpi.comresearchgate.net

The Unique Architectural Features of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine scaffold possesses a unique architecture that underpins its chemical reactivity and biological activity. It is a fused bicyclic system that can exist in two tautomeric forms: the 1H- and 2H-isomers. nih.gov The arrangement of nitrogen atoms within the two rings creates a molecule with distinct electronic properties, including regions of both electron-richness and electron-deficiency. This electronic distribution makes the scaffold amenable to a variety of chemical transformations.

The pyrazole moiety is suitable as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions. nih.gov These non-covalent interactions are crucial for the binding of pyrazolo[3,4-b]pyridine derivatives to biological targets. researchgate.netnih.gov The planar and rigid nature of the fused ring system, combined with its interesting fluorescent properties, has also made it a valuable core for the development of molecular probes and imaging agents. mdpi.com

Specific Focus on 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine: A Model System for Advanced Studies

Among the vast number of pyrazolo[3,4-b]pyridine derivatives, this compound serves as a key model system for advanced chemical studies. The bromine atom at the 5-position and the ethyl group at the 1-position provide specific handles for further functionalization. The bromo substituent, in particular, is a versatile functional group that can participate in a wide range of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. nih.govrsc.org

The ethyl group at the N1 position of the pyrazole ring influences the solubility and steric environment of the molecule. The synthesis of this specific derivative is often achieved from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which can be readily ethylated. nih.govrsc.org This accessibility makes it a convenient starting material for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound is largely centered on its utility as a building block in the synthesis of more complex molecules with potential biological activity. A significant area of investigation is its use in the development of kinase inhibitors. nih.govrsc.orgrsc.org For instance, it has been employed as a key intermediate in the synthesis of inhibitors for Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov

Another active research direction is the exploration of its derivatives as potential therapeutic agents for other diseases. For example, derivatives of the related 5-bromo-1H-pyrazolo[3,4-b]pyridine have been investigated for their antibacterial and antioxidant properties. growingscience.comresearchgate.netresearchgate.net Furthermore, the core pyrazolo[3,4-b]pyridine scaffold is being explored for applications in neurodegenerative diseases, with some derivatives showing affinity for β-amyloid plaques implicated in Alzheimer's disease. mdpi.com

Aims and Scope of Detailed Research on this compound Derivatives

The primary aim of detailed research on derivatives of this compound is to systematically explore the chemical space around this scaffold to identify compounds with optimized properties for specific applications. This involves:

Synthesis of Novel Derivatives: Developing efficient and versatile synthetic routes to access a wide range of analogs with diverse substituents at various positions of the pyrazolo[3,4-b]pyridine core. rsc.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. nih.govnih.gov This helps in identifying the key structural features required for potent and selective activity.

Elucidation of Mechanism of Action: Investigating how the most promising compounds interact with their biological targets at a molecular level. This often involves techniques like molecular docking and X-ray crystallography. researchgate.netnih.gov

Optimization of Physicochemical Properties: Fine-tuning the properties of lead compounds to improve their drug-like characteristics, such as solubility, metabolic stability, and cell permeability.

The ultimate scope is to translate the fundamental chemical research on these derivatives into the development of novel therapeutic agents or advanced materials.

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.08 g/mol
Monoisotopic Mass 224.990 g/mol
SMILES CCN1C2=C(C=N1)C=C(Br)N=C2
InChI InChI=1S/C8H8BrN3/c1-2-12-7-4-10-5-3-6(9)11-8(5)7/h3-4H,2H2,1H3
InChIKey FYPGAFJOOQMJBF-UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic Data for a Related Compound: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
¹H NMR (400 MHz, DMSO-d₆) δ 14.32 (s, 1H, NH), 8.65 (s, 1H, Py-H), 8.21 (s, 1H, Py-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 153.2, 149.8, 144.7, 133.5, 116.9, 112.4, 76.5
IR (KBr, cm⁻¹) 3421 (N-H), 1608, 1562, 1485, 1421, 1301, 1124, 1051, 896, 788, 725

Source: growingscience.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-ethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPGAFJOOQMJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016721-67-7
Record name 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
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Reactivity and Mechanistic Transformations of 5 Bromo 1 Ethyl 1h Pyrazolo 3,4 B Pyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions of 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine

The carbon-bromine bond at the 5-position of the pyridine (B92270) ring is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This reactivity is central to its use as a building block in the synthesis of complex pharmaceutical agents.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized centers. For this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the C5-position. While specific examples detailing the Suzuki coupling of the 1-ethyl derivative are not extensively documented in peer-reviewed journals, the reaction is a cornerstone in the functionalization of the broader pyrazolo[3,4-b]pyridine scaffold, as evidenced in numerous patents for kinase inhibitors. nih.gov The general transformation involves the reaction of the bromo-scaffold with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base.

Research on related pyrazolo[3,4-b]pyridine derivatives demonstrates that catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvent systems like dioxane/water or DMF are effective. The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Related Pyrazolo[3,4-b]pyridine Scaffold

Reactant A Reactant B Catalyst Base Solvent Temp. (°C) Yield (%)

This table presents a representative example from the synthesis of kinase inhibitors to illustrate typical reaction conditions for the scaffold.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is critical for synthesizing derivatives where the C5-position of the pyrazolo[3,4-b]pyridine core is linked to a nitrogen-containing moiety. Patent literature detailing the synthesis of Tropomyosin receptor kinase (TRK) inhibitors provides examples of this transformation on a closely related scaffold. nih.govrsc.org In one such synthesis, a 5-bromo-3-iodo-1-protected-pyrazolo[3,4-b]pyridine was coupled with a substituted aminobenzoic acid derivative. nih.govrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a base such as sodium tert-butoxide. This demonstrates the viability of forming C-N bonds at the halogenated positions of the pyrazolo[3,4-b]pyridine ring system.

Table 2: Example of Buchwald-Hartwig Coupling on a Functionalized Pyrazolo[3,4-b]pyridine Core

Aryl Halide Amine Catalyst / Ligand Base Solvent Temp. (°C)

This table is based on a procedure described in the synthesis of TRK inhibitors and illustrates the application of the Buchwald-Hartwig reaction to this heterocyclic system. nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I) species. This reaction introduces an sp-hybridized carbon, providing a linear alkyne linker that can be used for further synthetic elaborations or as a key structural element. Although detailed, specific examples for the Sonogashira coupling of this compound are not prominent in the literature, the general applicability of this reaction to bromo-pyridinic systems is well-established. Standard conditions would involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), often in a solvent like THF or DMF.

The Negishi (using organozinc reagents) and Stille (using organostannane reagents) couplings are also powerful methods for C-C bond formation. These reactions offer alternative pathways to functionalize the C5-position, often with different substrate scopes and functional group tolerances compared to Suzuki or Sonogashira couplings. However, specific applications of Negishi or Stille reactions involving this compound as the substrate are not well-documented in published research.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). quimicaorganica.org In this compound, the bromine atom is at the C5-position, which is para to the pyridine nitrogen (N7) and meta to the pyrazole (B372694) nitrogen (N2). This para relationship to the pyridine nitrogen activates the C5-position for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate that is stabilized by the electron-withdrawing nitrogen atom.

While transition-metal-catalyzed cross-coupling reactions are often preferred, direct displacement of the bromide with strong nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (high temperature) is a potential synthetic route. However, detailed studies documenting specific examples and yields for SNAr on this compound are limited in the literature, with cross-coupling methods being more commonly reported. cdnsciencepub.com

Electrophilic Aromatic Substitution Reactions on the Pyrazolo[3,4-b]pyridine Core

Electrophilic aromatic substitution on the pyrazolo[3,4-b]pyridine core is influenced by the electronic nature of both the pyrazole and pyridine rings. The pyridine ring is inherently electron-deficient and generally unreactive towards electrophiles except under harsh conditions. nih.govchemrxiv.org Conversely, the pyrazole ring is more electron-rich and thus more susceptible to electrophilic attack.

The synthesis of the title compound, this compound, is itself an example of a regioselective electrophilic aromatic substitution. It is typically prepared by the bromination of 1-ethyl-1H-pyrazolo[3,4-b]pyridine using an electrophilic bromine source like N-bromosuccinimide (NBS). The reaction shows high regioselectivity for the C5-position of the pyridine ring.

Further electrophilic substitution on the this compound scaffold would likely occur on the more electron-rich pyrazole ring. Studies on the parent 5-bromo-1H-pyrazolo[3,4-b]pyridine have shown that iodination with N-iodosuccinimide (NIS) occurs selectively at the C3-position of the pyrazole ring. nih.govrsc.org This indicates that the C3 position is the most nucleophilic site after the C5 position has been brominated. Electrophilic nitration and chlorination have also been reported on the pyrazolo[3,4-b]pyridine system, further highlighting the reactivity of the pyrazole moiety over the deactivated pyridine ring. cdnsciencepub.com

Table 3: Regioselectivity in Electrophilic Substitution of Pyrazolo[3,4-b]pyridines

Substrate Reagent Position of Substitution Product
1-Ethyl-1H-pyrazolo[3,4-b]pyridine NBS C5 This compound

Functionalization of the Pyrazole Ring in this compound

The pyrazole ring within the this compound core offers a site for further molecular elaboration, primarily at the C3-position. While the pyridine ring is susceptible to nucleophilic substitution at the C5-position due to the bromo substituent, the pyrazole moiety can undergo its own set of characteristic transformations.

C3-Halogenation and C-H Arylation

Research on analogous N-substituted pyrazolo[3,4-b]pyridines has demonstrated that the C3-position is reactive towards electrophilic substitution and modern cross-coupling methodologies. For instance, studies on 1-benzyl-1H-pyrazolo[3,4-b]pyridine have shown that chlorination or bromination leads to substitution at the C3-position of the heterocyclic core. This indicates that direct halogenation of this compound at the C3-position is a feasible transformation.

Furthermore, direct C-H activation provides a modern and efficient route for functionalization. Palladium-catalyzed C-H arylation has been successfully applied to pyrazolo[3,4-b]pyridine derivatives to introduce aryl groups at the C3-position researchgate.net. A reliable procedure using a Pd(phen)2(PF6)2 catalyst has been developed, affording C3-arylated products in moderate to good yields researchgate.net. These methods highlight the potential for synthesizing a diverse library of 3-substituted derivatives from the this compound scaffold.

A common precursor for many functionalized pyrazolo[3,4-b]pyridines is the corresponding 3-iodo derivative. The iodination of the parent 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) proceeds efficiently to yield 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine rsc.org. This intermediate is highly valuable for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the C3-position.

Table 1: Examples of C3-Functionalization on the Pyrazolo[3,4-b]pyridine Scaffold

Reaction TypeReagents and ConditionsProduct TypeTypical YieldReference
C3-Arylation (Direct C-H)Aryl halide, Pd(OAc)₂, 1,10-phenanthroline (B135089), Cs₂CO₃/K₃PO₄, DMA, 165 °C3-Aryl-pyrazolo[3,4-b]pyridine43-80% academie-sciences.fr
C3-IodinationN-Iodosuccinimide (NIS), DMF, 60 °C3-Iodo-pyrazolo[3,4-b]pyridine82% rsc.org
C3-AminocarbonylationAmine, CO, Pd CatalystPyrazolo[3,4-b]pyridine-3-carboxamideUp to 99% nih.gov

Oxidative and Reductive Transformations of this compound

The pyrazolo[3,4-b]pyridine nucleus can undergo both oxidative and reductive transformations, affecting either the heterocyclic rings or the substituents.

Oxidative Reactions

The most common oxidative transformation for pyridine and related nitrogen heterocycles is N-oxidation. The nitrogen atom on the pyridine ring (N7) is susceptible to oxidation to form the corresponding N-oxide. This reaction is typically carried out using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid (H₂O₂/AcOH) orgsyn.orgarkat-usa.org. The resulting N-oxides are valuable intermediates themselves, as the N-oxide group can activate the ring for further functionalization or be removed via deoxygenation scripps.edu. For instance, the oxidation of 2,6-diamino-3,5-dinitropyridine with 30% aqueous hydrogen peroxide in acetic acid yields the corresponding N-oxide in 80% yield arkat-usa.org. It is anticipated that this compound would similarly undergo N-oxidation at the N7 position under these conditions.

During some synthetic routes to pyrazolo[3,4-b]pyridines, a final spontaneous oxidation step is required to form the aromatic pyridine ring from a dihydropyridine (B1217469) intermediate, a reaction that can be facilitated by air nih.gov. This suggests that the aromatic system possesses inherent stability, but also that the corresponding reduced dihydro-form is an accessible intermediate.

Reductive Reactions

Another important reductive transformation is the dehalogenation of the C5-bromo substituent. Catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a standard method for removing aryl bromides. A study on the dehalogenation of 5-halopyrazoles utilized palladium(II) chloride with triphenylphosphine (B44618) as a ligand and hydrogen gas to afford the corresponding debrominated pyrazoles in high yields researchgate.net. This type of reaction would convert this compound into 1-ethyl-1H-pyrazolo[3,4-b]pyridine, providing access to the parent scaffold with the N1-ethyl group retained.

Table 2: Potential Oxidative and Reductive Transformations

TransformationTypical ReagentsExpected ProductReference (Analogous Systems)
N7-Oxidationm-CPBA or H₂O₂/AcOHThis compound 7-oxide orgsyn.orgarkat-usa.org
Catalytic HydrogenationH₂, Pd/C or Ir-catalyst5-bromo-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Catalytic DehalogenationH₂, PdCl₂(PPh₃)₂ or Pd/C1-ethyl-1H-pyrazolo[3,4-b]pyridine researchgate.net

Theoretical Studies of Reaction Mechanisms and Intermediates

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the structural aspects, reactivity, and reaction mechanisms of heterocyclic compounds like pyrazolo[3,4-b]pyridines mdpi.com.

DFT calculations have been employed to investigate the mechanisms of various reactions involving this scaffold. For example, the mechanism for the palladium-catalyzed C-3 arylation of related pyrazolopyrimidines has been proposed based on DFT studies academie-sciences.fr. These calculations help to rationalize the observed regioselectivity and the crucial role of ligands like 1,10-phenanthroline in the C-H activation step. The proposed mechanism often involves the formation of a Pd(II)-pyrazolopyrimidine complex, followed by oxidative addition of the aryl halide to form a Pd(IV) intermediate, and subsequent reductive elimination to yield the product academie-sciences.fr.

Theoretical studies have also been used to understand the relative stability of different tautomers and isomers of the pyrazolo[3,4-b]pyridine ring system. Early semi-empirical calculations (AM1) showed that the 1H-tautomer of the parent pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer, which explains its predominance in synthesis and biological systems nih.gov.

In the context of drug design, molecular docking and molecular dynamics (MD) simulations are used to study the interactions between pyrazolo[3,4-b]pyridine derivatives and their biological targets, such as protein kinases nih.gov. These computational models can predict binding affinities and identify key interactions, such as hydrogen bonds between the heterocyclic core and amino acid residues in the active site of an enzyme, which guides the synthesis of more potent and selective inhibitors nih.gov. While no specific literature on the reaction mechanisms of this compound was found, databases like PubChem provide computationally predicted properties for the molecule uni.lu.

Table 3: Predicted Properties for this compound

PropertyPredicted ValueSource
Molecular FormulaC₈H₈BrN₃ uni.lu
Monoisotopic Mass224.99016 Da uni.lu
XlogP (predicted)1.8 uni.lu
Predicted CCS ([M+H]⁺, Ų)137.2 uni.lu

Structure Activity Relationship Sar and Structural Modification Studies of 5 Bromo 1 Ethyl 1h Pyrazolo 3,4 B Pyridine Derivatives

Rational Design Principles for 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine Analogues

The development of analogues based on the 1H-pyrazolo[3,4-b]pyridine core is heavily guided by rational and structure-based drug design principles. A primary strategy involves using the pyrazolo[3,4-b]pyridine core as a bioisosteric replacement for the purine (B94841) ring of ATP, enabling competitive binding to the hinge region of kinase enzymes. nih.gov

Key design strategies include:

Scaffold Hopping and Bioisosterism: The pyrazolo[3,4-b]pyridine nucleus is a well-established fragment in kinase inhibitor design. nih.govrsc.org Its pyrazole (B372694) portion can act as a crucial hydrogen bond donor and acceptor, while the pyridine (B92270) ring is often positioned to engage in π–π stacking interactions with aromatic amino acid residues, such as phenylalanine, in the ATP-binding pocket. rsc.org In some cases, this scaffold has been used in scaffold-hopping strategies to improve the selectivity profile of inhibitors. nih.gov

Computer-Aided Drug Design (CADD): Molecular docking studies are instrumental in predicting the binding modes of novel analogues. For instance, docking studies with Tropomyosin receptor kinase A (TRKA) revealed that the pyrazole moiety of the scaffold binds to the hinge region residues Glu590 and Met592 through hydrogen bonds. rsc.org Similarly, in the design of TANK-binding kinase 1 (TBK1) inhibitors, CADD was used to guide modifications of the scaffold to optimize interactions within the ATP-binding site. nih.govresearchgate.net

Fragment Splicing and Structure-Based Design: In the pursuit of potent TBK1 inhibitors, a fragment splicing strategy was employed. This involved introducing an alkylamino side chain, characteristic of the known inhibitor BX795, onto the pyrazolo[3,4-b]pyridine core to explore new interactions and enhance potency. nih.gov

These rational approaches allow for targeted modifications at specific positions on the this compound scaffold to enhance biological activity and selectivity.

Impact of Substituent Variation at the Bromine Position on in vitro Biological Target Interactions

The bromine atom at the C5-position of the pyridine ring is a critical handle for synthetic modification, often serving as a starting point for introducing diverse functionalities via cross-coupling reactions. The nature of the substituent at this position profoundly influences the compound's interaction with its biological target.

While direct replacement studies on the this compound are not extensively documented, research on related analogues provides significant insight. Halogen atoms, particularly chlorine and fluorine, are common substituents on the pyrazolo[3,4-b]pyridine core and its associated phenyl rings, where they often form halogen bonds or modulate electronic properties to enhance binding affinity. nih.govrsc.org For example, the introduction of a 5-fluoro group onto the scaffold has been documented in the synthesis of potential kinase inhibitors. bldpharm.com

Bioisosteric replacement is a key strategy in medicinal chemistry to improve molecular properties. rsc.org The replacement of a halogen with other groups can significantly alter biological activity. For instance, in a study on FGFR1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core, replacing a 2,6-dichlorophenyl group at the C6-position with a 2,6-dichloro-3,5-dimethoxyphenyl group led to a significant increase in potency, highlighting the sensitivity of the binding pocket to substitutions on the pyridine ring. nih.gov

Replacing the C5-bromo atom with aryl or heteroaryl groups via Suzuki or Buchwald-Hartwig coupling reactions is a widely used strategy to improve potency. These appended rings can occupy hydrophobic pockets or form additional interactions within the target protein.

In the development of inhibitors for the anaplastic lymphoma kinase (ALK) L1196M mutant, various aryl and heteroaryl groups were introduced at the C3 position of an indazole core, which is analogous to the C5 position of the pyrazolo[3,4-b]pyridine. nih.govnih.gov A derivative featuring a 4-methoxycarbonylphenyl group showed potent activity. nih.gov The introduction of a 2,6-difluorobenzyl group at the C5-position of a 1H-pyrazolo[3,4-b]pyridine core resulted in a TRKA inhibitor with an IC₅₀ value of 0.178 µM. rsc.org

Table 1: SAR of C5-Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors rsc.org Note: The following data pertains to substitutions at the C5 position of the 1H-pyrazolo[3,4-b]pyridine core, which serves as a proxy for the 1-ethyl analogue.

Compound R (Substituent at C5) TRKA IC₅₀ (µM)
A01 Benzyl (B1604629) 0.293
A02 2-Chlorobenzyl 0.334
A11 2,5-Difluorobenzyl 0.178
A12 2,6-Difluorobenzyl 0.355

The introduction of smaller alkyl and alkoxy groups at the C5-position is a less explored modification strategy compared to arylation. However, studies on related positions provide clues to their potential impact. In research on pyrazolo[3,4-g]isoquinolines, the introduction of an alkyl group at the C4-position was found to alter the kinase inhibition profiles, suggesting that even small hydrophobic groups can influence selectivity and potency. nih.gov Similarly, investigations into 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have included analogues with 4-alkoxy substituents. google.com These modifications can fine-tune the lipophilicity and steric profile of the molecule, potentially improving cell permeability and target engagement.

Influence of Modifications at the 1-Ethyl Position on in vitro Activity and Selectivity

The substituent at the N1-position of the pyrazole ring is critical for modulating pharmacokinetic properties and target interactions. The ethyl group in this compound influences the molecule's lipophilicity and orientation within the binding site.

Varying the N1-substituent has profound effects on biological activity. A pivotal study on FGFR inhibitors demonstrated that the N1-H of the unsubstituted 1H-pyrazolo[3,4-b]pyridine core is crucial for activity, likely participating in hydrogen bonding with the kinase hinge region. nih.gov In that study, N-methylation of the pyrazole nitrogen led to a complete loss of enzymatic activity (IC₅₀ > 5 µM), underscoring the importance of this interaction. nih.gov

While the 1-ethyl group already blocks this hydrogen bond donation, its size and character compared to other alkyl or aryl groups can still dictate activity and selectivity. A review of over 300,000 1H-pyrazolo[3,4-b]pyridine compounds showed that the most common N1-substituents are methyl groups, followed by other alkyl groups and phenyl rings. url.edu This diversity suggests that modifying the N1-substituent is a viable strategy for optimizing drug candidates. Changing the ethyl group to a larger or more complex alkyl chain could alter the compound's fit in a binding pocket, while adding functional groups could introduce new interactions.

Table 2: Effect of N1-Substitution on FGFR1 Inhibition nih.gov This table illustrates the critical nature of the N1-substituent.

Compound R¹ (Substituent at N1) R⁶ FGFR1 IC₅₀ (µM)
4a H 2,6-dichloro-3,5-dimethoxyphenyl 0.0075
10 Methyl 2,6-dichloro-3,5-dimethoxyphenyl > 5

Core Scaffold Modifications and Their Ramifications on Biological Interactions

Altering the core pyrazolo[3,4-b]pyridine scaffold itself is a powerful strategy for discovering novel agents with improved properties. This can involve rearranging the atoms within the bicyclic system (scaffold hopping) or replacing the entire core with a different heterocyclic system that maintains key interaction points.

One successful example involved a scaffold-hopping strategy for developing CDK inhibitors. Replacing a different core with the 1H-pyrazolo[3,4-b]pyridine scaffold resulted in a positive change in the selectivity profile, leading to an inhibitor with excellent activity against CDK2 and CDK9. nih.gov

Isosteric replacement of the entire scaffold is another common approach. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a known isostere of adenine (B156593) and is prevalent in kinase inhibitors. nih.gov Exploring other pyrazolopyridine isomers, such as pyrazolo[4,3-b]pyridine or pyrazolo[3,4-c]pyridine, can also lead to compounds with different selectivity and potency profiles due to the altered arrangement of nitrogen atoms and hydrogen bonding capabilities. bldpharm.com The synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles demonstrates the feasibility of transforming one heterocyclic system into another to access new chemical space. rsc.org These core modifications are fundamental in drug discovery for overcoming resistance, improving selectivity, and identifying novel mechanisms of action.

Conformational Analysis and Flexibility of this compound Derivatives

A detailed conformational analysis and specific flexibility studies for this compound and its derivatives are not extensively documented in publicly available scientific literature. However, based on the fundamental principles of stereochemistry and the analysis of related heterocyclic systems, a qualitative understanding of its structural dynamics can be inferred.

The core of the molecule, the pyrazolo[3,4-b]pyridine ring system, is a fused bicyclic aromatic structure. As with similar fused heterocyclic systems, such as the 7-azaindole (B17877) skeleton found in 5-bromo-1H-pyrrolo[2,3-b]pyridine, this core is expected to be essentially planar. nih.govmsu.edu The planarity of this ring system is a critical factor in its interaction with biological targets, as it influences the spatial orientation of substituents and their ability to fit into binding pockets.

The primary source of conformational flexibility in this compound derivatives arises from the N1-ethyl substituent. Rotation around the C-C single bond of the ethyl group and the N-C bond connecting it to the pyrazole ring allows the ethyl group to adopt various conformations. The rotational barrier of the ethyl group can be influenced by steric hindrance and electronic effects from the fused ring system and other substituents. In related structures like 5-bromo-1-ethylindoline-2,3-dione, the ethyl group has been observed to be nearly perpendicular to the ring system, with specific torsion angles defining its orientation. researchgate.net While this is a different heterocyclic system, it illustrates how the ethyl group's conformation can be characterized.

The flexibility of this ethyl group can be a significant determinant in the molecule's biological activity. It can allow the molecule to adapt its shape to optimize interactions with a receptor's binding site. For instance, in the development of inhibitors for kinases like TANK-binding kinase 1 (TBK1), the orientation of substituents on the pyrazolo[3,4-b]pyridine core is crucial for activity. nih.gov

While specific experimental or computational data on the conformational preferences and rotational energy barriers of the ethyl group in this compound are not available, the following tables from studies on related pyrazolo[3,4-b]pyridine derivatives provide insights into how structural modifications can influence biological activity.

Table 1: Kinase-inhibitory activities of 1H-pyrazolo[3,4-b]pyridine derivatives against ALK-wt and ALK-L1196M. nih.gov

CompoundRIC50 (nM) ALK-wtIC50 (nM) ALK-L1196M
10a H>1000>1000
10b 2-F2.51.8
10c 3-F1.51.1
10d 4-F3.22.5
10e 2,4-diF1.81.3
10f 3,4-diF2.11.6
10g 3,5-diF<0.5<0.5
10h 2,3,5-triF1.10.8
Crizotinib 2.415.6

Table 2: In vitro TBK1 inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives. nih.gov

CompoundR1R2TBK1 IC50 (nM)
15c HAniline78.5
15g H4-fluoroaniline45.2
15j H4-(trifluoromethoxy)aniline15.8
15o H5-amino-2-methylphenyl5.6
15y H5-amino-2-chlorophenyl0.2

Mechanistic Biological Investigations of 5 Bromo 1 Ethyl 1h Pyrazolo 3,4 B Pyridine and Its Analogues in Vitro

Identification and Validation of Molecular Targets for Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is recognized as a "scaffold of interest" in drug discovery, leading to its investigation against a wide array of biological targets. mdpi.com Research has successfully identified and validated several molecular targets for derivatives of this scaffold, primarily focusing on enzymes involved in cell signaling and metabolism.

Key molecular targets identified for pyrazolo[3,4-b]pyridine analogues include:

Tyrosine Kinases: Tropomyosin receptor kinases (TRKs) have been identified as a significant target. ulysseus.eu The pyrazolo portion of the scaffold is well-suited to act as a hydrogen bond center within the kinase domain. ulysseus.eu

Serine/Threonine Kinases: TANK-binding kinase 1 (TBK1), a noncanonical member of the inhibitor-kappaB kinases (IKKs) family, has been established as a potent target for these derivatives. researchgate.netsigmaaldrich.com TBK1 is crucial in pathways related to innate immunity, neuroinflammation, and oncogenesis. researchgate.net

Phosphodiesterases (PDEs): The pyrazolo[3,4-b]pyridine structure has been incorporated into inhibitors targeting phosphodiesterase enzymes, specifically PDE4B, which is a key enzyme in inflammatory cells.

Metabolic Enzymes: Human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway, has been identified as a target for amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. nih.gov

G-Protein Coupled Receptors (GPCRs): Specific analogues have been shown to bind with high affinity to GPCRs involved in neurotransmission, such as the A1 adenosine (B11128) receptor (A1AR) and the Corticotropin-releasing factor type 1 (CRF1) receptor. ulysseus.eunih.gov

The validation of these targets is typically achieved through a combination of rational drug design, computer-aided drug design (CADD), in vitro enzyme activity assays, and cellular assays to confirm the mechanism of action. ulysseus.euresearchgate.net

In vitro Enzyme Inhibition Studies

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant inhibitory activity against several protein kinases. The core structure is a common fragment used in the synthesis of kinase inhibitors. ulysseus.eu

Tropomyosin Receptor Kinase A (TRKA) Inhibition: Based on a strategy of scaffold hopping from known inhibitors, novel pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as TRKA inhibitors. ulysseus.eu In vitro enzyme activity assays revealed that many of these compounds exhibited inhibitory activity against TRKA in the nanomolar range. ulysseus.eu For instance, compounds C03 , C09 , and C10 from one study showed potent inhibition of TRKA. ulysseus.eu Kinase selectivity profiling indicated that these compounds are pan-TRK inhibitors, also showing activity against other kinases like FAK, PAK4, and PLK4. ulysseus.eu The design strategy often involves using the pyrazolo[3,4-b]pyridine core as a hinge-binding moiety, with the pyrazole (B372694) portion forming hydrogen bonds and the pyridine (B92270) ring engaging in π–π stacking interactions within the ATP-binding site of the kinase. ulysseus.eu

Table 1: In vitro TRKA Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound TRKA IC₅₀ (nM)
A01 293
C03 56
C09 57
C10 26

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. ulysseus.eu

TANK-Binding Kinase 1 (TBK1) Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as highly potent inhibitors of TBK1. researchgate.netresearchgate.net Through rational design and multiple rounds of optimization, compound 15y emerged as an exceptionally potent inhibitor with a picomolar IC₅₀ value. researchgate.netresearchgate.net This compound also demonstrated good selectivity in a broader kinase panel. researchgate.net The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the pyrazolo[3,4-b]pyridine core for achieving high potency against TBK1. researchgate.netsigmaaldrich.com

Table 2: In vitro TBK1 Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound TBK1 IC₅₀ (nM)
BX795 (Reference) 7.1
MRT67307 (Reference) 28.7
15a >1000 (83.0% inhibition @ 10 µM)
15y 0.2

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. researchgate.net

Analogues of 1-ethyl-1H-pyrazolo[3,4-b]pyridine have been explored as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammation. mdpi.com A series of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole-containing 1-ethyl-1H-pyrazolo[3,4-b]pyridines were identified as potent PDE4B inhibitors. mdpi.com Structure-activity relationship studies focused on modifications at the 5-position of the pyrazolopyridine ring. These investigations led to the development of compounds with high inhibitory potency against isolated PDE4B. mdpi.com

Table 3: PDE4B Inhibitory Potency of 1-ethyl-1H-pyrazolo[3,4-b]pyridine Analogues

Compound Series PDE4B pIC₅₀ Range
1,3,4-oxadiazole derivatives (29a-d) 8.0 – 8.7
1,2,4-oxadiazole derivatives (30a-d) 7.8 – 9.4

Data sourced from a review on selective PDE4B inhibitors. mdpi.com

Beyond kinases and phosphodiesterases, the pyrazolo[3,4-b]pyridine scaffold has been used to develop inhibitors for other enzyme classes. Potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) were identified from a series of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. nih.gov Many of these compounds demonstrated nanomolar antiproliferative activities in human tumor cell lines, consistent with the inhibition of NAMPT. A representative compound, 26 , was shown to be a potent inhibitor of the NAMPT enzyme. nih.gov

In vitro Receptor Binding Assays

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to its interaction with G-protein coupled receptors, which are major targets for drugs treating nervous system disorders. nih.gov

Adenosine A1 Receptor (A1AR) Antagonism: A study involving sixty-eight new substituted pyrazolo[3,4-b]pyridine derivatives identified them as potent antagonists of the A1 adenosine receptor (A1AR), a type of GPCR. ulysseus.eu The most active compounds showed affinity for the bovine A1AR in the nanomolar range. ulysseus.eu Another investigation highlighted a specific pyrazolo[3,4-b]pyridine derivative (compound 70 ) that binds with high affinity and selectivity to the A1AR over the A2A and A3 adenosine receptor subtypes. nih.gov

Corticotropin-Releasing Factor (CRF1) Receptor Antagonism: The CRF1 receptor is a GPCR target for treating depression and anxiety. A pyrazole-based molecule (compound 72 ) was found to be a potent binder to the CRF1 receptor with a reported Kᵢ value of 2.9 nM. nih.gov This compound also effectively inhibited the release of adrenocorticotropic hormone (ACTH) in rat pituitary cell cultures with an IC₅₀ of 6.8 nM, confirming its antagonistic activity at this GPCR. nih.gov

Ligand-Gated Ion Channel Interactions

Based on a review of the available scientific literature, there is no specific data documenting the direct interactions of 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine or its close analogues with ligand-gated ion channels. Research on this chemical class has predominantly focused on other target families, such as protein kinases.

Cell-Based Assays for Mechanistic Pathway Elucidation

Cell-based assays are crucial for understanding how a compound affects cellular machinery. For analogues of this compound, these assays have been instrumental in elucidating their roles in modulating critical signaling cascades and protein-protein interactions.

Analogues of this compound have been identified as potent modulators of several key protein kinase signaling pathways. These kinases are pivotal in signal transduction, and their dysregulation is often implicated in various diseases.

Inhibition of TANK-Binding Kinase 1 (TBK1) Signaling:

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.govtandfonline.com TBK1 is a noncanonical IKK kinase that plays a crucial role in the innate immune response. nih.gov Its activation, often triggered by Toll-like receptors (TLRs) or the STING protein, initiates a signaling cascade that leads to the phosphorylation of the transcription factor IRF3. nih.gov This event is essential for the production of type I interferons (IFNs). nih.gov

In one study, a lead compound from this series, 15y , demonstrated exceptionally potent inhibition of TBK1 with a picomolar IC₅₀ value. tandfonline.comresearchgate.net Subsequent cell-based assays confirmed its mechanism of action. In human monocyte THP-1 cells and murine macrophage RAW264.7 cells, compound 15y was shown to effectively suppress the downstream IFN signaling pathway upon stimulation. nih.govresearchgate.nettandfonline.com

Inhibitory Activity of a Lead 1H-Pyrazolo[3,4-b]pyridine Analogue Against TBK1
CompoundTargetIC₅₀ (nM)Reference
15yTBK10.2 nih.govtandfonline.comresearchgate.net

Inhibition of Tropomyosin Receptor Kinase (TRK) Signaling:

The pyrazolo[3,4-b]pyridine scaffold has also been successfully utilized to develop inhibitors of Tropomyosin Receptor Kinases (TRKs). nih.gov The TRK family, including TRKA, TRKB, and TRKC, are receptor tyrosine kinases that, upon activation by neurotrophins, trigger major downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. nih.gov These pathways are fundamental to regulating cell proliferation, differentiation, and survival.

Through a strategy of scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. The research identified compound C03 as a promising inhibitor with nanomolar potency against the TRKA kinase. nih.gov This inhibition of TRKA consequently blocks the downstream signaling cascades that contribute to cell growth. nih.gov

Inhibitory Activity of a Lead Pyrazolo[3,4-b]pyridine Analogue Against TRKA
CompoundTargetIC₅₀ (nM)Reference
C03TRKA56 nih.gov

Other studies have highlighted the versatility of the pyrazolo[3,4-b]pyridine core, identifying analogues that act as inhibitors of Monopolar spindle kinase 1 (Mps1) and cyclin-dependent kinases (CDKs), or as activators of AMP-activated protein kinase (AMPK), further demonstrating their broad utility in modulating cellular signaling. researchgate.netnih.govnih.gov

Targeting protein-protein interactions (PPIs) represents an innovative therapeutic strategy. An analogue of the subject compound, a pyrazolo[4,3-c]pyridine derivative (an isomer of the pyrazolo[3,4-b]pyridine core), has been identified as a first-in-class inhibitor of the PEX14–PEX5 PPI. acs.org

This specific PPI is essential for the import of proteins into glycosomes, which are metabolic organelles critical for the survival of Trypanosoma parasites. acs.org By disrupting the PEX14–PEX5 complex, these small molecules prevent the proper localization of glycosomal enzymes, leading to a fatal breakdown in parasite metabolism. In vitro assays demonstrated that pyrazolo[4,3-c]pyridine derivatives could effectively disrupt this interaction. acs.org

Activity of a Lead Pyrazolo[4,3-c]pyridine Analogue as a PEX14-PEX5 PPI Inhibitor
Compound ClassTarget InteractionEffectOrganismReference
Pyrazolo[4,3-c]pyridinesPEX14-PEX5Inhibition of InteractionTrypanosoma brucei acs.org

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques are essential for quantifying the direct binding events between a compound and its molecular target, providing thermodynamic and kinetic data that underpin the mechanism of action.

A review of the scientific literature did not yield specific studies that have employed Surface Plasmon Resonance (SPR) to analyze the binding kinetics of this compound or its analogues to their biological targets.

No specific experimental data from Isothermal Titration Calorimetry (ITC) studies were found in the reviewed literature for this compound or its analogues. ITC is a powerful tool for determining the thermodynamic parameters of binding, such as enthalpy, entropy, and binding affinity, in a single experiment. nih.gov However, its application for this specific class of compounds has not been reported in the available literature.

X-ray Crystallography of Ligand-Protein Complexes

While a crystal structure for this compound specifically complexed with a protein target is not publicly available, extensive X-ray crystallographic studies have been conducted on its analogues. These studies provide critical insights into the binding modes of the pyrazolo[3,4-b]pyridine scaffold to various protein kinases, which are the primary targets of this class of compounds. The structural data from these ligand-protein complexes are instrumental in understanding the molecular basis of their inhibitory activity and in guiding the rational design of new, more potent and selective inhibitors.

The pyrazolo[3,4-b]pyridine core acts as a versatile scaffold that can form key interactions within the ATP-binding pocket of protein kinases. nih.govnih.govresearchgate.net This bicyclic system is a bioisostere of adenine (B156593), the purine (B94841) core of ATP, allowing it to effectively compete with the endogenous substrate. nih.gov The nitrogen atoms of the pyrazole and pyridine rings are strategically positioned to act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme. nih.govresearchwithrutgers.com

Binding Mode of Pyrazolo[3,4-b]pyridine Analogues with Cyclin-Dependent Kinase 2 (CDK2)

A significant body of crystallographic work has focused on the interaction of pyrazolo[3,4-b]pyridine derivatives with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchwithrutgers.comresearchgate.net The solid-state structure of a close analogue of the potent CDK1/CDK2 inhibitor, BMS-265246, bound to CDK2 reveals that the inhibitor occupies the ATP purine binding site. researchwithrutgers.com A critical interaction is the formation of hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2. nih.govresearchwithrutgers.com This interaction is a hallmark of many ATP-competitive kinase inhibitors and is crucial for anchoring the ligand in the active site.

Molecular docking studies, often validated against known crystal structures like that of roscovitine (B1683857) in complex with CDK2 (PDB ID: 2A4L), consistently predict a similar binding mode for various pyrazolo[3,4-b]pyridine inhibitors. nih.govnih.gov These models show the pyrazolo[3,4-b]pyridine core fitting snugly into the ATP binding pocket, with the pyrazole moiety forming hydrogen bonds with the hinge region.

For instance, the crystal structure of a pyrazolo[4,3-d]pyrimidine, a bioisostere of the pyrazolo[3,4-b]pyridine scaffold, in complex with CDK2 (PDB ID: 3PJ8) demonstrates a binding pattern analogous to that of the well-known CDK inhibitor roscovitine. rcsb.org This further underscores the importance of the hinge-binding interactions mediated by the pyrazole nitrogen atoms.

Another crystal structure of CDK2 in complex with a pyrazolopyrimidine inhibitor (PDB ID: 3WBL) was determined at a resolution of 2.0 Å, providing a high-resolution view of the interactions within the active site. rcsb.org

Interactions with Other Kinases

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to other kinase families. For example, derivatives have been designed as inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov Analysis of the co-crystal structure of the TRK inhibitor entrectinib (B1684687) with TRKA shows that the aminopyrazole portion of the molecule anchors to the hinge region via three hydrogen bonds with residues Glu590 and Met592. nih.gov The pyridine ring of a pyrazolo[3,4-b]pyridine inhibitor is predicted to engage in a π-π stacking interaction with the gatekeeper residue Phe589, a common feature in the binding of kinase inhibitors. nih.gov

Furthermore, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov The co-crystal structure of a related inhibitor, BX795, with TBK1 (PDB ID: 4IM2) has been instrumental in understanding the binding mode for this class of inhibitors and has guided the design of more selective compounds. nih.gov

The crystallographic data for several pyrazolopyridine analogues complexed with their target kinases are summarized in the table below.

Ligand/Analogue Protein Target PDB ID Resolution (Å) Key Interacting Residues Reference
Pyrazolo[4,3-d]pyrimidine derivativeCDK23PJ81.96Leu83 (Hinge) rcsb.org
Pyrazolopyrimidine inhibitorCDK23WBL2.00Not specified in abstract rcsb.org
Triazolopyrimidine inhibitorCDK22C6O2.10Not specified in abstract rcsb.org
CVT-313 (Purine analogue)CDK26INL1.74Leu83, Asp86, Asp145, Asn132 (water-mediated) nih.gov
Pyrazolo[4,3-c]pyridine-6-yl urea (B33335) derivativeERK5KE01.68Not specified in abstract rcsb.org
BX795 (Related inhibitor)TBK14IM2Not specified in abstractGlu87, Cys89, Asp157 nih.gov

This table presents a selection of available X-ray crystallography data for pyrazolopyridine analogues and related structures to illustrate the common binding modes.

Advanced Spectroscopic and Spectrometric Analysis of 5 Bromo 1 Ethyl 1h Pyrazolo 3,4 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. For pyrazolo[3,4-b]pyridine derivatives, NMR provides critical information regarding the connectivity of atoms and the electronic environment of each nucleus.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

One-dimensional NMR, specifically ¹H and ¹³C NMR, offers the initial and most direct insight into the molecular structure. In the case of pyrazolo[3,4-b]pyridine derivatives, the chemical shifts of the protons and carbons in the heterocyclic core are particularly informative. For instance, in a related compound, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, the protons on the pyridine (B92270) ring appear as singlets at δ 8.21 and 8.65 ppm in ¹H NMR (400 MHz, DMSO-d₆). mdpi.comgrowingscience.com The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

To unambiguously assign these signals and elucidate complex spin systems, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. core.ac.uknih.gov

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. This is crucial for tracing the connectivity of the ethyl group and the aromatic protons on the pyridine ring.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. This technique is fundamental for assigning the carbon signals of the pyrazolo[3,4-b]pyridine core and the ethyl substituent.

A study on a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines demonstrated the power of combining these 2D NMR techniques for complete spectral assignment. core.ac.uknih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazolo[3,4-b]pyridine Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-3~8.1~135C-4, C-7a
H-4~8.6~148C-5, C-6, C-7a
H-6~7.3~115C-4, C-5, C-7a
N-CH₂~4.5 (q)~45C-7a, C-3, CH₃
N-CH₂-CH₃~1.5 (t)~15N-CH₂

Note: The data in this table is illustrative and based on general knowledge of similar heterocyclic systems. Actual chemical shifts for 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine may vary.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a vital tool for characterizing the structure and dynamics of materials in their solid form, including the identification of different crystalline forms, or polymorphs. nih.govrsc.org Polymorphism can significantly impact the physical properties of a compound, such as solubility and bioavailability in pharmaceutical applications.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₈H₈BrN₃), the predicted monoisotopic mass is 224.99016 Da. uni.lu HRMS can confirm this elemental composition with a high degree of confidence, which is a critical step in the identification of a newly synthesized compound. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. chemguide.co.ukdocbrown.infoyoutube.com

Table 2: Predicted HRMS Data for this compound

AdductCalculated m/z
[M+H]⁺225.99744
[M+Na]⁺247.97938

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Determination

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule.

While specific MS/MS data for this compound is not available, general fragmentation patterns for brominated heterocyclic compounds can be inferred. Common fragmentation pathways would likely involve the loss of the ethyl group (C₂H₅, 29 Da) and the bromine atom (79/81 Da). The fused pyrazolopyridine ring system is expected to be relatively stable, but fragmentation of the rings can also occur, providing further structural clues. The fragmentation of related phthalazine-1,4-dione derivatives has been shown to involve characteristic losses of small molecules. chemguide.co.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself has not been reported, the structures of several related pyrazolo[3,4-b]pyridine derivatives have been determined. researchgate.netresearchgate.net These studies reveal key structural features of the heterocyclic core. For instance, the analysis of pyrazolo[3,4-b]pyridines 16a, 16d, and 16e provided detailed information on their solid-state conformations. researchgate.netresearchgate.net In another example, the crystal structure of a multicomponent complex involving a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative was confirmed by X-ray analysis. acs.org Such studies on analogous compounds provide a valuable framework for understanding the likely solid-state structure of this compound and its derivatives.

Single-Crystal X-ray Diffraction of this compound

As of the current literature survey, a single-crystal X-ray diffraction study for 5-bromo-1-ethyl-1H-pyrazolo[3,a]pyridine has not been reported. The determination of the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and crystal packing, awaits experimental investigation.

However, based on the known structures of related pyrazolo[3,4-b]pyridine derivatives, the core bicyclic system is expected to be essentially planar. The fusion of the pyrazole (B372694) and pyridine rings imposes a rigid, flat geometry. The ethyl group at the N1 position will exhibit conformational flexibility, and its orientation relative to the planar ring system will be a key feature of the crystal packing. The bromine atom at the C5 position is anticipated to form halogen bonds and other non-covalent interactions, influencing the supramolecular assembly in the solid state. A comprehensive crystallographic analysis would provide invaluable data on these structural parameters.

Co-Crystallization Studies with Biological Targets

Co-crystallization of small molecule inhibitors with their biological targets provides a detailed snapshot of the binding interactions at an atomic level, guiding structure-activity relationship (SAR) studies and the design of more potent and selective agents. While no co-crystal structures involving this compound are currently available, computational and in-vitro studies on related pyrazolo[3,4-b]pyridine derivatives highlight their potential for such investigations.

Recent computational studies have explored the interaction of pyrazolo[3,4-b]pyridine derivatives with various protein kinases, which are significant targets in cancer therapy. rsc.org These in silico docking studies predict that the pyrazolo[3,4-b]pyridine core can act as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of kinases. rsc.org For instance, computational analyses of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinase A (TRKA) have demonstrated strong binding affinities, with the pyrazolo[3,4-b]pyridine moiety establishing key hydrogen and carbon-hydrogen bonds with kinase residues. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), with molecular docking studies revealing specific interactions within the kinase domain. nih.gov These computational predictions provide a strong rationale for pursuing co-crystallization experiments with these and other relevant biological targets to validate the binding modes and facilitate the rational design of next-generation inhibitors.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for probing the molecular structure of a compound. Although the specific IR and Raman spectra for this compound are not detailed in the available literature, the characteristic vibrational modes can be predicted based on studies of its parent compound and related structures. nih.gov

The key functional groups and their expected vibrational frequencies are summarized in the table below. The pyrazolo[3,4-b]pyridine core gives rise to a series of characteristic skeletal vibrations. The C-Br stretching frequency is a key indicator of the halogen substitution. The presence of the ethyl group will introduce additional bands corresponding to C-H stretching and bending modes.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) - IR Expected Wavenumber (cm⁻¹) - Raman
C-H (aromatic)Stretching3100-30003100-3000
C-H (aliphatic)Stretching2980-28502980-2850
C=N/C=C (ring)Stretching1620-14501620-1450
C-N (ring)Stretching1350-12501350-1250
C-H (aliphatic)Bending1470-13701470-1370
C-BrStretching650-550650-550

Studies on related compounds like 5-bromo-2-nitropyridine (B47719) have utilized a combination of experimental FTIR and FT-Raman spectroscopy with density functional theory (DFT) calculations to provide a detailed assignment of the vibrational modes. nih.gov A similar approach for this compound would enable a comprehensive understanding of its vibrational spectrum.

UV-Visible Spectroscopy for Electronic Transition Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic systems like pyrazolo[3,4-b]pyridines, the principal electronic transitions are typically π → π* and n → π*.

Specific UV-Visible spectral data for this compound is not available in the reviewed literature. However, the UV spectrum of the parent pyridine molecule shows absorption maxima around 250-262 nm, which are attributed to π → π* transitions. researchgate.net The fusion of the pyrazole ring and the presence of substituents will influence the energy of these transitions and thus the position of the absorption maxima (λmax).

Computational Chemistry and Cheminformatics Applied to 5 Bromo 1 Ethyl 1h Pyrazolo 3,4 B Pyridine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT focuses on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for analyzing medium to large-sized molecules. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (E_gap) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule can be easily polarized and is generally more reactive. For pyrazolopyridine derivatives, DFT calculations can elucidate how substituents, such as the bromo and ethyl groups on the 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine core, influence the HOMO-LUMO gap and thus modulate its reactivity and potential as a scaffold in medicinal chemistry. nih.gov

ParameterDescriptionSignificance in Molecular Design
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Indicates the ability of a molecule to donate electrons; region of the molecule susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital without electrons.Indicates the ability of a molecule to accept electrons; region of the molecule susceptible to nucleophilic attack.
Energy Gap (E_gap)The energy difference between the HOMO and LUMO levels.Correlates with chemical reactivity, kinetic stability, and the energy of electronic transitions (color). A smaller gap often implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. avogadro.cc It is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents. The MEP map uses a color scale to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. avogadro.ccresearchgate.net

For pyrazolopyridine derivatives, MEP analysis can identify the key sites for non-covalent interactions, particularly hydrogen bonding. rsc.org In the case of this compound, the nitrogen atoms of the pyrazolopyridine core are expected to be regions of negative potential, making them hydrogen bond acceptors. The bromine atom also influences the electronic landscape, creating localized regions of varying potential that can be crucial for specific binding interactions with therapeutic targets like protein kinases. rsc.orgresearchgate.net This analysis helps in designing compounds that can form optimal hydrogen-bond interactions within a protein's active site, thereby enhancing potency and selectivity. rsc.orgmdpi.com

Conformational Analysis and Molecular Dynamics Simulations of this compound

While quantum calculations provide a static picture, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility and time-dependent behavior of molecules.

Conformational analysis involves identifying the stable low-energy three-dimensional arrangements (conformers) of a molecule. For this compound, this would focus on the rotation of the ethyl group and any slight puckering of the heterocyclic rings.

Molecular dynamics simulations go a step further by simulating the physical motions of atoms and molecules over time. MD simulations are used to study how a ligand like a pyrazolopyridine derivative interacts with its biological target, such as a protein receptor. researchgate.netnih.gov By simulating the ligand-protein complex in a solvated environment, researchers can assess the stability of the binding pose, observe conformational changes, and calculate the binding free energy. nih.govtandfonline.com For pyrazolopyridine inhibitors, MD simulations have been used to validate docking results and confirm the stability of key interactions within the active site of targets like estrogen receptors or kinases, ensuring that the computationally predicted binding mode is maintained over time. researchgate.nettandfonline.com

Cheminformatics and Virtual Screening for Novel Ligand Discovery (related to in vitro target interactions)

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. A major application is virtual screening, a computational technique used to search vast libraries of compounds to identify those most likely to bind to a drug target. nih.gov

For targets inhibited by pyrazolopyridine scaffolds, virtual screening can be employed to identify new derivatives with potentially higher potency or better properties. nih.gov This process typically involves docking millions of virtual compounds into the 3D structure of the target protein and scoring their fit. nih.gov This approach helps to prioritize which novel derivatives of scaffolds like this compound should be synthesized and tested in vitro. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In a QSAR study, molecular descriptors (numerical representations of chemical properties) are calculated for a set of molecules with known activities. A statistical model is then built to correlate these descriptors with the activity. researchgate.netnih.gov

For pyrazolopyridine derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their inhibitory activity against enzymes like Cyclin-Dependent Kinase 2 (CDK2) and VEGFR-2. researchgate.netnih.gov These models can identify which structural features are most important for activity. For example, a QSAR study on pyrazolopyridine analogs identified specific descriptors that were statistically significant in predicting anticancer activity. researchgate.net

Example of Data Used in a QSAR Study for Pyrazolopyridine Analogs researchgate.net
Compound IDExperimental pIC₅₀Predicted pIC₅₀Residuals
14.324.42-0.10
24.374.38-0.01
34.354.290.06
45.024.980.04
55.115.100.01

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Such models provide a validated equation that can be used to predict the in vitro activity of new, unsynthesized derivatives of the this compound scaffold, guiding the design of more potent inhibitors. researchgate.net

When the 3D structure of a biological target is unknown, ligand-based design methods like pharmacophore modeling are employed. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of active pyrazolopyridine derivatives, a pharmacophore model can be generated by aligning the compounds and identifying their common chemical features. This model serves as a 3D query to search for new molecules in a database that match the pharmacophore, and thus are likely to have the same biological activity. tandfonline.com For instance, a pharmacophore model developed from pyrazolopyrimidine anticancer agents identified a five-featured hypothesis (AHRRR_1) as being crucial for activity. tandfonline.com This model, combining features like an aromatic ring (A), hydrogen bond acceptor (H), and ring structures (R), can guide the modification of the this compound structure to better fit the required pharmacophoric points, leading to the design of novel and more effective ligands. tandfonline.com

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in understanding its potential interactions with biological macromolecules, particularly protein kinases, which are common targets for pyrazolo[3,4-b]pyridine derivatives. nih.gov

Research on structurally related pyrazolo[3,4-b]pyridine compounds has demonstrated their ability to act as inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), by binding to the ATP-binding site. nih.gov The pyrazolo[3,4-b]pyridine core is recognized for its capacity to form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov For instance, in studies of TBK1 inhibitors, the pyrazole (B372694) nitrogen and the pyridine (B92270) nitrogen of the scaffold were observed to form hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues like Cys89 and Glu87.

While specific docking studies for this compound are not extensively reported in publicly available literature, the docking results of analogous compounds provide a strong basis for predicting its binding mode. The following table summarizes docking scores and key interactions of similar pyrazolo[3,4-b]pyridine derivatives with their respective protein targets.

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Pyrazolo[3,4-b]pyridine DerivativesTBK1Not specifiedCys89, Glu87, Asp157
Pyrazolo[3,4-b]pyridine DerivativesTRKA-12.672 to -14.169Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703

This table is illustrative and based on data from related compounds.

Protein-Ligand Interaction Fingerprints

Protein-ligand interaction fingerprints (PLIFs) are computational representations that summarize the interactions between a ligand and a protein. They are typically encoded as a binary string where each bit represents a specific type of interaction with a particular amino acid residue in the binding site. These fingerprints can capture hydrogen bonds, hydrophobic contacts, salt bridges, and other key interactions.

For this compound, a hypothetical PLIF generated from a docking simulation with a kinase like TRKA would likely highlight the following interactions:

Hydrogen Bonds: with the hinge region residues.

Hydrophobic Interactions: involving the ethyl group and the pyrazolo-pyridine core with nonpolar residues in the ATP-binding pocket.

Aromatic Interactions: such as pi-pi stacking between the pyridine ring and aromatic residues like phenylalanine.

Halogen Bonds: potentially formed by the bromine atom with a carbonyl oxygen or other electron-rich atoms in the binding site.

These fingerprints are valuable for virtual screening campaigns to identify other compounds with similar interaction patterns and for understanding structure-activity relationships (SAR).

Binding Energy Calculations and Hotspot Identification

Beyond the docking score, more rigorous computational methods can be employed to estimate the binding free energy of the protein-ligand complex. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to recalculate the binding affinity of docked poses. These methods account for solvation effects and provide a more accurate prediction of the binding strength.

Furthermore, computational methods can identify "hotspots" within the binding site – specific residues that contribute significantly to the binding energy. By performing computational alanine (B10760859) scanning or by analyzing the per-residue energy contributions, it is possible to pinpoint the key amino acids that are critical for the interaction with this compound. For pyrazolo[3,4-b]pyridine kinase inhibitors, hinge region residues and residues within the hydrophobic pocket adjacent to the ATP-binding site are often identified as hotspots.

Predictive Modeling for Synthetic Accessibility and Lead Optimization

The successful development of a drug candidate depends not only on its biological activity but also on its ease of synthesis. Predictive models for synthetic accessibility are employed to score a molecule based on its structural complexity and the availability of starting materials. mdpi.com These models use algorithms that have been trained on large datasets of known chemical reactions and commercially available building blocks.

For this compound, its synthetic accessibility would likely be considered moderate. The pyrazolo[3,4-b]pyridine core can be synthesized through various established routes, often involving the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com The subsequent bromination and ethylation are standard transformations in organic chemistry.

Cheminformatics tools play a pivotal role in lead optimization. By analyzing the structure-activity relationships of a series of pyrazolo[3,4-b]pyridine analogs, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives. For this compound, lead optimization efforts would likely focus on modifying the substituents at various positions of the heterocyclic core to improve potency, selectivity, and pharmacokinetic properties. For instance, replacing the bromo group with other functionalities could modulate the compound's interaction with the target protein and its metabolic stability.

Future Research Directions and Unexplored Avenues for 5 Bromo 1 Ethyl 1h Pyrazolo 3,4 B Pyridine

Development of Enantioselective Synthetic Routes

While various methods exist for the synthesis of the pyrazolo[3,4-b]pyridine core, the development of enantioselective routes remains a significant area for future work. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific enantiomer. For 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, the introduction of a chiral center, particularly at the C4 position, could lead to derivatives with enhanced potency and selectivity for biological targets.

Future research should focus on asymmetric catalysis to produce single enantiomers of substituted this compound analogs. An emerging strategy involves the use of N-heterocyclic carbene (NHC) catalysts. For instance, research on other pyrazolo[3,4-b]pyridines has demonstrated the potential of pre-NHC catalysts in enantioselective synthesis, a direction that could be adapted for the target compound. researchgate.net Investigating chiral Lewis acids or organocatalysts in cyclization reactions that form the pyridine (B92270) ring could also yield highly enantiomerically enriched products. The goal would be to control the stereochemistry during the construction of the heterocyclic framework, providing access to novel chiral derivatives for biological evaluation.

Exploration of Novel Catalytic Systems for Derivatization

The bromine atom on this compound is a versatile handle for a wide array of cross-coupling reactions, allowing for extensive derivatization. Future research should explore novel and more efficient catalytic systems to expand the chemical space around this core structure.

Key areas for exploration include:

Late-Stage C-H Functionalization: Beyond traditional cross-coupling at the bromo-position, late-stage C-H activation at other positions of the pyrazolopyridine ring (e.g., C3) presents a powerful tool for rapid diversification. researchgate.net Research into palladium-based catalysts, such as Pd(phen)2(PF6)2, has shown success in the C3-arylation of related scaffolds and could be applied here. researchgate.net

Green Catalysis: The use of environmentally benign catalysts is a growing priority. Systems employing low-toxicity, abundant metals like copper or catalysts such as Zirconium(IV) chloride (ZrCl4) and amorphous carbon-supported sulfonic acid (AC-SO3H) should be investigated for reactions involving this compound. mdpi.comacs.orgnih.gov These catalysts offer advantages like low cost, air and water stability, and operational simplicity. mdpi.comnih.gov

Switchable Catalysis: Developing switchable catalytic systems could allow for selective functionalization. For example, cascade reactions using reagents like silver, iodine, or N-bromosuccinimide (NBS) can selectively yield halogenated or non-halogenated products from common precursors, a strategy that could be adapted for derivatizing the this compound core. researchgate.netmdpi.com

Table 1: Potential Catalytic Systems for Derivatization

Catalytic System Reaction Type Potential Application for this compound Reference
Palladium (e.g., Buchwald-Hartwig, Suzuki) C-N and C-C Cross-Coupling Functionalization at the C5-bromo position with amines, boronic acids. rsc.org
Copper(II) Acetylacetonate Cycloaddition Synthesis of the core scaffold under mild conditions. acs.org
Zirconium(IV) Chloride (ZrCl4) Cyclization Green synthesis of the pyrazolo[3,4-b]pyridine core. mdpi.com
Amorphous Carbon-Sulfonic Acid (AC-SO3H) Cascade Opening/Closing Synthesis of derivatives from pyranopyrazole precursors. nih.gov
Silver/Iodine/NBS Switchable C≡C Activation Selective introduction of functional groups during scaffold synthesis. mdpi.com

Advanced Mechanistic Studies of Biological Target Interactions in vitro

Pyrazolo[3,4-b]pyridine derivatives are known to interact with a wide range of biological targets, including various kinases and enzymes. mdpi.comresearchgate.net Future research on this compound should move beyond initial screening to detailed mechanistic studies of how its derivatives interact with their biological targets at a molecular level.

This involves:

Target Identification and Validation: Identifying the specific kinases, enzymes, or receptors that derivatives of this compound inhibit or modulate. For example, related compounds have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs). rsc.orgnih.gov

Molecular Docking and Simulation: Using computational tools to predict and analyze the binding modes of these derivatives within the active site of a target protein. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for affinity and selectivity. rsc.orgnih.gov

In Vitro Enzyme Assays: Quantifying the inhibitory potency (e.g., IC50 values) against a panel of related and unrelated kinases to establish a selectivity profile. rsc.orgnih.gov For instance, a derivative of the core scaffold, compound C03 , was identified as a pan-TRK inhibitor with nanomolar potency. rsc.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and correlating these changes with biological activity. This helps in designing more potent and selective compounds.

Table 2: Examples of Biological Targets for Pyrazolo[3,4-b]pyridine Scaffolds

Target Class Specific Target Example Potential Therapeutic Area Reference
Kinases TANK-binding kinase 1 (TBK1) Autoimmune Diseases, Cancer nih.gov
Kinases Tropomyosin receptor kinase (TRK) Cancer rsc.org
Kinases AMP-activated protein kinase (AMPK) Pulmonary Arterial Hypertension acs.org
Enzymes Soluble guanylate cyclase (sGC) Pulmonary Arterial Hypertension acs.org

Applications of this compound in Materials Science

The fused heterocyclic system of pyrazolo[3,4-b]pyridines endows them with interesting photophysical properties, suggesting potential applications beyond medicine. mdpi.com Future research should investigate the utility of this compound and its derivatives as building blocks for functional organic materials.

Structurally related compounds have shown promise in several areas:

Chemosensors: The nitrogen atoms in the heterocyclic rings can act as binding sites for metal ions or other analytes, and the aromatic system can be part of a fluorescent signaling unit. researchgate.net Derivatives could be designed as selective fluorescent probes.

Organic Electronics: The planar, electron-rich structure of the pyrazolopyridine core could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Probes for Biology: Certain pyrazolo[3,4-b]pyridines have been shown to bind selectively to β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com Derivatives of this compound could be developed as fluorescent probes for imaging biological structures and processes.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and SAR Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.com Applying these technologies to the study of this compound could significantly accelerate research and development.

Future avenues include:

Predictive SAR Models: Training ML models on datasets of synthesized derivatives and their measured biological activities to create Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These models can predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize next. youtube.com

Retrosynthesis Planning: Using AI tools to devise novel and efficient synthetic routes to complex derivatives of this compound. mdpi.com These programs can analyze the target molecule and propose a step-by-step disconnection approach based on known chemical reactions.

De Novo Design: Employing generative ML models to design entirely new molecules based on the pyrazolo[3,4-b]pyridine scaffold that are optimized for specific properties, such as high binding affinity for a target and favorable synthetic accessibility. mdpi.com

Reaction Optimization: Utilizing ML algorithms to optimize reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and derivatization of the target compound, leading to higher yields and purity.

The integration of these computational approaches with traditional laboratory work promises a more efficient and data-driven exploration of the chemical and biological potential of this compound.

Q & A

Q. What are the standard synthetic routes for 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via alkylation and cross-coupling reactions. For instance, introducing the ethyl group can be achieved using NaH and ethyl iodide in THF under inert conditions, analogous to the methylation procedure described for 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine . Purification often employs silica gel flash column chromatography with solvent gradients (e.g., heptane/ethyl acetate or dichloromethane/ethyl acetate), yielding products with >95% purity. NMR (¹H, ¹³C) is critical for structural confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : ¹H and ¹³C NMR are primary tools for verifying substituent positions and purity. For example, distinct aromatic proton signals in DMSO-d6 (δ 8.3–8.5 ppm) confirm the pyrazolopyridine core . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline derivatives are obtained) provides unambiguous structural data, as seen in related brominated pyridines .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use argon-purged reaction setups to prevent undesired side reactions . Handle in a fume hood with nitrile gloves and protective eyewear. Avoid exposure to ignition sources (e.g., open flames), as brominated heterocycles may decompose under heat . Waste disposal should follow institutional guidelines for halogenated organics.

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization (e.g., Suzuki coupling) of this compound be mitigated?

  • Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., at the 3- or 5-position) depends on catalyst choice and reaction conditions. Palladium catalysts like Pd(PPh3)4 with arylboronic acids under argon at 105°C favor coupling at the bromine-substituted position . Computational studies (DFT) can predict reactive sites by analyzing electron density and steric effects, as demonstrated for similar pyrazolopyridines .

Q. What strategies improve yields in Sonogashira or Suzuki couplings involving this compound?

  • Methodological Answer : Optimize catalyst loading (0.1–0.2 eq Pd) and solvent systems (dioxane/water for Suzuki; THF for Sonogashira). Pre-purify starting materials to >95% purity and degas solvents to prevent catalyst poisoning . For low-yielding reactions, iterative screening of bases (e.g., K2CO3 vs. Cs2CO3) and temperatures (80–110°C) is recommended .

Q. How can computational modeling guide the design of bioactive derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). For pyrazolo[3,4-b]pyridines, substituent effects on π-π stacking and hydrogen bonding can be modeled using Gaussian09 at the B3LYP/6-31G(d) level . MD simulations (AMBER) assess stability in biological environments, aiding in lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.